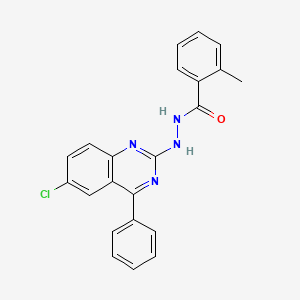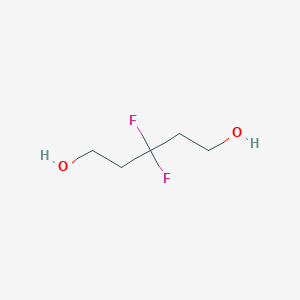
3,3-Difluoro-1,5-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3-Difluoro-1,5-pentanediol” is a chemical compound with the molecular formula C5H10F2O2 . It has a molecular weight of 140.13 . It is used in various chemical reactions and has potential applications in different industries .
Synthesis Analysis
The synthesis of “3,3-Difluoro-1,5-pentanediol” involves several steps. One method involves the use of palladium 10% on activated carbon, hydrogen, glacial acetic acid in methanol, and lithium hydroxide monohydrate at 25°C for 20 hours . Another method involves the one-pot production of 1,5-pentanediol from furfural through tailored hydrotalcite-based catalysts .
Molecular Structure Analysis
The molecular structure of “3,3-Difluoro-1,5-pentanediol” consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .
Chemical Reactions Analysis
“3,3-Difluoro-1,5-pentanediol” can undergo various chemical reactions. For instance, it can be used in the one-pot production of 1,5-pentanediol from furfural, a key reaction to compete with existing fossil sources . It can also be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Chemical Intermediates: 1,5-Pentanediol serves as an important chemical intermediate in producing polyurethane, polyester, plastifiers, inks, paintings, and spices. Its unique properties and performance characteristics make it a valuable compound in various chemical syntheses (Hen Jun-hai, 2007).
- Biomass Conversion: Research has shown that 1,5-pentanediol can be produced from biomass-derived furfural, offering a sustainable route for its synthesis. This process involves catalytic hydrogenation and is part of a broader interest in converting biomass into valuable chemical products (Yuewen Shao et al., 2021).
Material Science
- Polyester Synthesis: Biobased 1,5-pentanediol is used in synthesizing aliphatic-aromatic copolyesters, such as poly(pentylene succinate-co-terephthalate)s and poly(pentylene adipate-co-terephthalate)s. These copolyesters have been studied for their synthesis, chemical structure, and thermo-mechanical properties, indicating potential applications in sustainable material development (Jing-Ying Lu et al., 2019).
Nanotechnology
- Nanocrystal Synthesis: Ultrathin Eu2O3 nanosheets have been synthesized using 1,5-pentanediol as a capping and structure-directing agent. These nanosheets assemble into layered structures, exhibiting strong quantum size effects due to their extremely thin profile. This novel synthesis approach opens up new possibilities for creating functional nanomaterials with controlled properties (Y. Zhong et al., 2013).
Renewable Energy
- Hydrogenation of Furfural: The catalytic hydrogenation of furfural over bimetallic NiFe-based catalysts for producing 1,5-pentanediol is a crucial step towards the sustainable production of fine chemicals from biomass. This research highlights the potential of 3,3-Difluoro-1,5-pentanediol in renewable energy and green chemistry applications, demonstrating how metal catalysts can facilitate the conversion of biomass-derived intermediates into valuable chemicals (Yuewen Shao et al., 2021).
Safety And Hazards
Orientations Futures
The future directions of “3,3-Difluoro-1,5-pentanediol” could involve its use in the production of renewable chemicals. For instance, Pyran has developed a novel process to manufacture renewable 1,5-pentanediol (1,5-PDO) at less than 25% of the cost of similar oil-based chemicals . This suggests that “3,3-Difluoro-1,5-pentanediol” could play a significant role in the development of sustainable chemical production processes.
Propriétés
IUPAC Name |
3,3-difluoropentane-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYSPKAWZYXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1,5-pentanediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
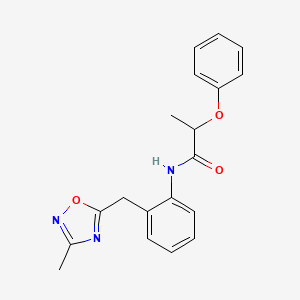
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
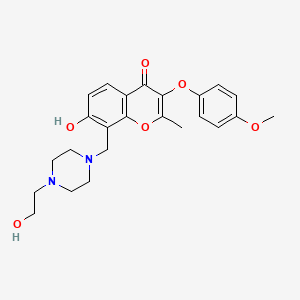
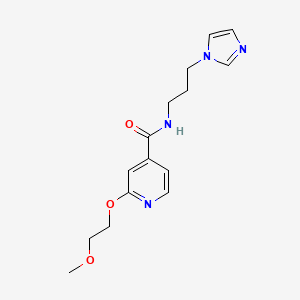
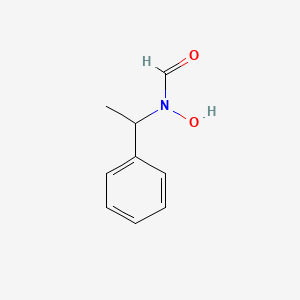
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
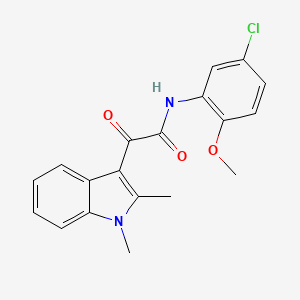
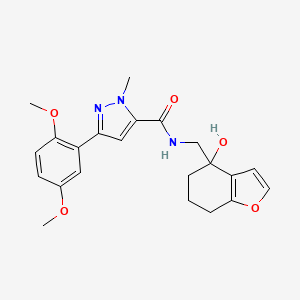
![N-(4-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2781122.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2781124.png)
![3-(2,6-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2781126.png)
